5-Benzylfuran-2-carbonyl chloride
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Overview
Description
5-Benzylfuran-2-carbonyl chloride is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a benzofuran ring with a benzyl group at the 5-position and a carbonyl chloride group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylfuran-2-carbonyl chloride typically involves the introduction of the benzyl group and the carbonyl chloride group onto the benzofuran ring. One common method is the Friedel-Crafts acylation reaction, where benzofuran is reacted with benzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce the benzyl group. The resulting intermediate is then treated with thionyl chloride (SOCl₂) to convert the carbonyl group into a carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzylfuran-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to substitution reactions where the chloride is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: The benzyl group can undergo oxidation to form benzyl alcohol or benzaldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ in anhydrous solvents (e.g., ether or tetrahydrofuran) are employed.
Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in acidic or basic conditions are used.
Major Products Formed
Nucleophilic Substitution: Substituted benzofuran derivatives with various functional groups.
Reduction: Benzofuran derivatives with aldehyde or alcohol groups.
Oxidation: Benzofuran derivatives with benzyl alcohol or benzaldehyde groups.
Scientific Research Applications
5-Benzylfuran-2-carbonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It is employed in the study of biological pathways and molecular interactions due to its ability to form covalent bonds with biomolecules.
Mechanism of Action
The mechanism of action of 5-Benzylfuran-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity can lead to the formation of covalent bonds, thereby modifying the function of the target biomolecule. The benzyl group and benzofuran ring may also contribute to the compound’s biological activity by interacting with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carbonyl chloride: Lacks the benzyl group at the 5-position, resulting in different reactivity and biological activity.
5-Benzylfuran-2-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different chemical properties and applications.
5-Benzylfuran-2-methanol:
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives with diverse biological activities .
Properties
CAS No. |
62573-87-9 |
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Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
5-benzylfuran-2-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO2/c13-12(14)11-7-6-10(15-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
MPBFFVXXNKAJES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(O2)C(=O)Cl |
Origin of Product |
United States |
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